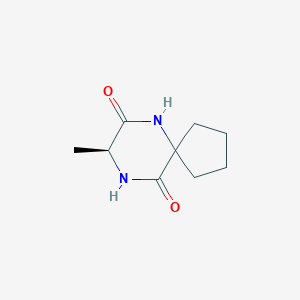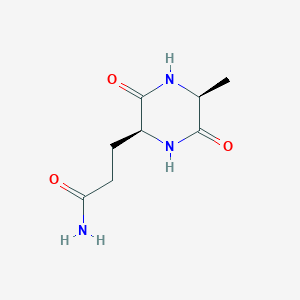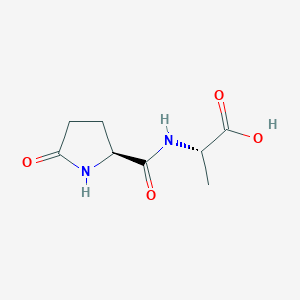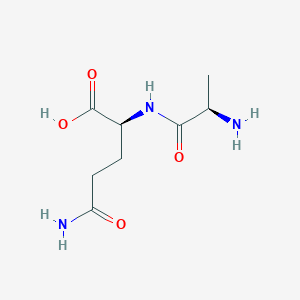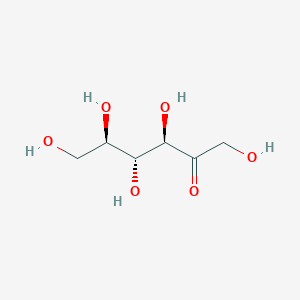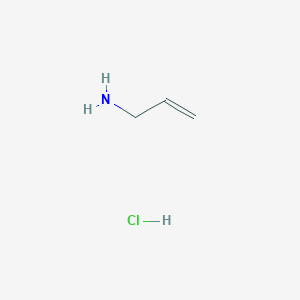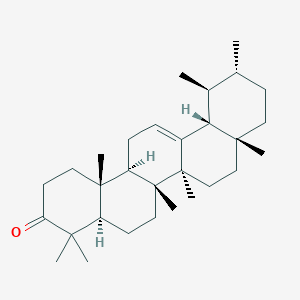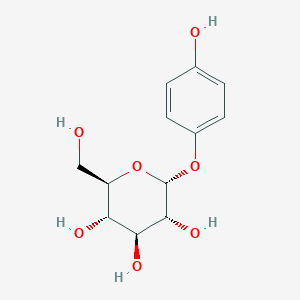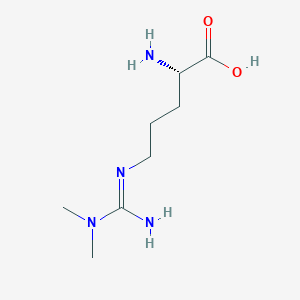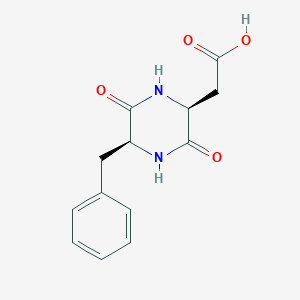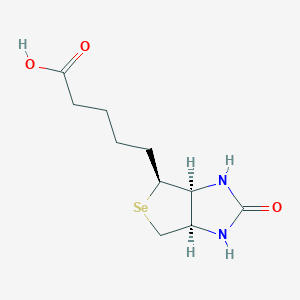
セレンビオチン
説明
Selenobiotin is a compound with the molecular formula C10H16N2O3Se . It is a variant of biotin where a selenium atom is incorporated into the structure . It is known to have a molecular weight of 291.22 g/mol .
Synthesis Analysis
Selenoproteins, which include selenobiotin, are synthesized in cells through a unique mechanism that involves specific enzymes and factors. This process directly depends on selenium intake . The RNA of transported selenocysteine (tRNA [Ser]Sec) combines with serine and is acylated to form Ser-tRNA [Ser]Sec .
Molecular Structure Analysis
Selenobiotin contains a total of 33 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .
Chemical Reactions Analysis
Selenoproteins, including selenobiotin, act as antioxidant warriors for various biological processes such as thyroid regulation, male fertility enhancement, and anti-inflammatory actions . They also participate indirectly in the mechanism of wound healing as oxidative stress reducers .
Physical and Chemical Properties Analysis
Selenobiotin has a molecular weight of 291.22 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds .
科学的研究の応用
生物医学的応用
セレンビオチンは、治療介入における可能性を探求されてきました。 その抗酸化作用により、さまざまな疾患に関連する酸化ストレスから細胞を保護する候補となっています . さらに、セレンビオチンは化学療法薬の効果を高めること、およびがん治療における免疫応答を調節する役割において研究されています .
環境科学
環境科学では、セレンビオチンは植物生態系における役割について研究されています。 セレンビオチンは、植物の生育を促進し、栄養価を高めることが知られており、必須微量栄養素であるセレンを作物にバイオ強化するために使用できます . さらに、セレンビオチンは土壌・植物・微生物の相互作用に関与しており、環境におけるセレンの循環を理解するために不可欠です .
食品技術
セレンビオチンは、その栄養機能性から食品技術において重要な役割を担っています。セレンで食品を強化するために使用され、それによって栄養価が高まります。 食事から必須のセレンを供給することで人間の健康に貢献できるセレン強化機能性食品の開発が現在進行中です .
農業
農業では、セレンビオチンは作物の収量と品質を向上させるために利用されます。 畜産におけるセレンビオチンの応用も注目に値し、動物飼料を強化するために使用され、それによって動物由来の食品のセレン含有量を向上させます .
医薬品
セレンビオチンは、医薬品においてその抗酸化作用と抗がん作用について探求されています。 セレンビオチンは、がんを含むさまざまな疾患に対処するために開発されているセレンベースの薬剤の成分です . 薬物送達システムにおける可能性と、薬理学的薬剤としての可能性も研究されています .
ナノテクノロジー
ナノテクノロジーでは、セレンビオチンはセレンナノ粒子(SeNPs)の合成に貢献し、薬物送達、画像化、およびセンシングにおける応用があります。 SeNPsは、その生体適合性と低毒性で知られており、生物医学的応用に適しています .
化学工学
セレンビオチンは、さまざまな工業用酵素や生体触媒にとって重要なセレンタンパク質の生合成とエンジニアリングに関与しています。 これらのセレンタンパク質を哺乳類細胞に送達することは、合成生物学における主要な研究分野です <svg class="icon" height="16
作用機序
Target of Action:
Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. Selenobiotin specifically interacts with these receptors, which play a crucial role in its mode of action .
将来の方向性
The regulation of selenoproteins in response to a variety of pathophysiological conditions and cellular stressors, including selenium levels, oxidative stress, replicative senescence, or cancer, awaits further detailed investigation . The sequence of events leading Sec-tRNA ([Ser]Sec) delivery to ribosomal A site also awaits further analysis .
生化学分析
Biochemical Properties
Selenobiotin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Selenoproteins, which contain one or several selenocysteine residues, are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar biochemical pathways.
Cellular Effects
Many selenoproteins have prominent antioxidant properties and can eliminate reactive oxygen species (ROS) formed as byproducts of molecular oxygen reactions in the process of oxidative phosphorylation in the cells . As a selenoprotein, selenobiotin may share these properties.
Molecular Mechanism
It is known that selenoproteins are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar molecular mechanisms.
Temporal Effects in Laboratory Settings
A study on selenobiotinyl-streptavidin co-crystal datasets recorded for selenium single-wavelength anomalous diffraction (Se-SAD) structure determination provides some insights .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
Selenobiotin is likely involved in the metabolic pathways of selenoproteins. Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Transport and Distribution
Selenoprotein P (Sepp) is known to transport selenium to target tissues . Hepatocytes convert nutritional selenocompounds into Sepp for transport and distribution . As a selenoprotein, selenobiotin might be transported and distributed in a similar manner.
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . As a protein, selenobiotin’s subcellular localization could be predicted using similar methods.
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDXAKXEONARI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973528 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57956-29-3 | |
| Record name | Selenobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?
A1: Research indicates that selenobiotin, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of selenobiotin by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming selenobiotin. This finding provides strong evidence for the potential of biological selenobiotin biosynthesis. []
Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?
A2: While the [2Fe-2Se]2+ biotin synthase can produce selenobiotin, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and selenobiotin is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.
Q3: What structural insights do we have regarding selenobiotin and its interactions?
A3: While a full structural characterization is still pending, there's information about selenobiotin's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, selenobiotin can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.
Q4: Are there synthetic routes available for producing selenobiotin?
A5: Yes, a total synthesis of selenobiotin has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of selenobiotin for further research and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



